5-Methylisothiazol-3-amine hydrochloride
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Overview
Description
5-Methylisothiazol-3-amine hydrochloride is an organic compound with the chemical formula C4H7ClN2S. It is a white crystalline solid that is soluble in water, alcohol, and some organic solvents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
The synthesis of 5-Methylisothiazol-3-amine hydrochloride involves a two-step process:
Reaction of Methylisothiazolone with Ammonia: This step generates 5-amino-3-methyl-isothiazole.
Reaction with Hydrochloric Acid: The resulting 5-amino-3-methyl-isothiazole is then reacted with hydrochloric acid to produce this compound.
Industrial production methods typically involve the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
5-Methylisothiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield sulfoxides, while reduction with hydrogen gas in the presence of a catalyst can produce the corresponding amine .
Scientific Research Applications
5-Methylisothiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of organic photosensitizers and other industrial chemicals.
Mechanism of Action
The antimicrobial activity of 5-Methylisothiazol-3-amine hydrochloride is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. The compound forms mixed disulfides upon treatment with such species, disrupting the normal function of these enzymes and leading to microbial cell death .
Comparison with Similar Compounds
5-Methylisothiazol-3-amine hydrochloride can be compared with other similar compounds, such as:
Methylisothiazolinone (MIT): Used as a preservative and antimicrobial agent.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT for enhanced antimicrobial activity.
Benzisothiazolinone (BIT): Another widely used antimicrobial agent.
The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis and its distinct chemical properties that make it suitable for various industrial and research purposes .
Properties
IUPAC Name |
5-methyl-1,2-thiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLTOLUJNEDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31857-79-1 |
Source
|
Record name | 5-methyl-1,2-thiazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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